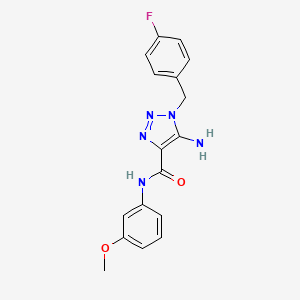
5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has an amino group (-NH2), a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group), a methoxyphenyl group (a benzene ring with a methoxy group -OCH3), and a 1,2,3-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms). The carboxamide group (-CONH2) is attached to the triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. These groups would likely influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could affect its solubility, while the fluorine atom could influence its reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- Researchers have developed methods for synthesizing derivatives of this compound, focusing on its structural characterization using techniques like IR, MS, and NMR spectroscopy. Such research lays the groundwork for understanding the compound's properties and potential applications (Hassan, Hafez, & Osman, 2014).
Biological Activities
- Several studies have explored the biological activities of this compound and its derivatives. For instance, researchers have investigated its cytotoxic activity against various cancer cell lines, contributing to the field of anticancer drug development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
- Its antimicrobial properties have also been a subject of interest. Researchers synthesized novel derivatives and tested them for antimicrobial activities, showing potential in addressing bacterial and fungal infections (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Chemical Synthesis Techniques
- Advanced techniques like catalyst-free synthesis and microwave-assisted processes have been applied to synthesize derivatives of this compound. These methods are significant for efficient and environmentally friendly chemical synthesis (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Theoretical Analysis
- Theoretical analyses such as density functional theory (DFT) calculations have been used to study the electronic and structural properties of this compound's derivatives. Such studies are crucial for understanding the molecular behavior and designing more effective molecules (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Application in Solid-Phase Synthesis
- The compound has been used as a building block in solid-phase synthesis, particularly for synthesizing peptide amides under mild conditions. This has implications for developing novel peptides and peptide-based therapeutics (Albericio & Bárány, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-25-14-4-2-3-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-5-7-12(18)8-6-11/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBNOSKNGOOUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


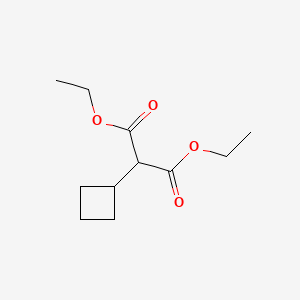

![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)
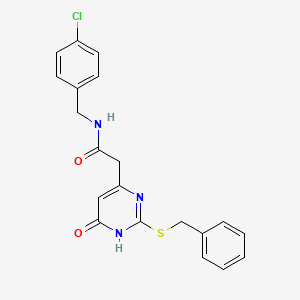
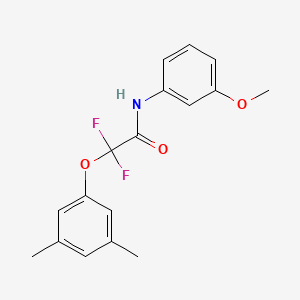

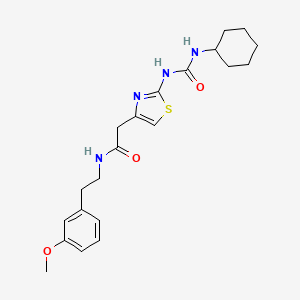
![Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2533265.png)
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/no-structure.png)
![3-(Ethylthio)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2533268.png)
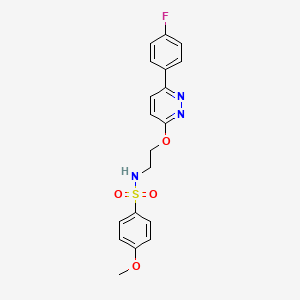
![2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2533271.png)
